Scientific Field: Oncology
Application Summary: HMN-214 has been found to inhibit the growth of neuroblastoma, a type of cancer that develops from immature nerve cells found in several areas of the body. It does this by blocking the cell cycle progression.
Methods of Application: HMN-214 is a prodrug of HMN-176 and is known to selectively interfere with Polo-like kinase 1 (PLK1) function.
Results: HMN-214 induces apoptosis and significantly obstructs the cell cycle at the G2/M phase in neuroblastoma cells by inhibiting multiple cell-cycle-related genes, such as PLK1, WEE1, CDK1, CDK2, Cyclin B1, CHK1, and CHK2.
Application Summary: HMN-214 has been studied for its potential to treat advanced solid tumors. It interacts with Polo-Like Kinase-1, a serine/threonine kinase that regulates critical mitotic events.
Methods of Application: A dose escalation study of HMN-214 was conducted in patients with advanced cancer to assess the safety profile and pharmacokinetics of HMN-214 and to establish the maximum tolerated dose.
Results: A severe myalgia/bone pain syndrome and hyperglycemia were dose-limiting toxicities at 9.9 mg/m2/d. Seven of 29 patients had stable disease as the best tumor response, including 6-month stable disease in a heavily pretreated breast cancer patient.
Scientific Field: Pharmacology
Application Summary: HMN-214 has been found to restore chemosensitivity to multidrug-resistant cells. It does this by targeting the transcription factor NF-Y.
Methods of Application: HMN-214 was administered to multidrug-resistant cells, and the expression of the multidrug resistance gene (MDR1) was assessed at both the protein and the mRNA level.
Results: The expression of MDR1 was significantly suppressed by treatment with HMN-214.
Scientific Field: Cell Biology
Application Summary: HMN-214 has been found to inhibit cell cycle regulator CDK1, which plays a crucial role in cell cycle progression.
Methods of Application: HMN-214 was administered to neuroblastoma cells, and the effects on CDK1 and the phosphorylation and activation of PLK1 were assessed.
Results: HMN-214 significantly inhibits cell cycle regulator CDK1 and the phosphorylation and activation of PLK1 in neuroblastoma cells.
Application Summary: HMN-214 has been studied for its potential to treat prostate and pancreatic cancer, where high expression of polo-like kinase-1 is seen.
Results: The maximum tolerated dose and recommended phase II dose of HMN-214 when administered on this schedule was 8 mg/m2/d regardless of pretreatment status.
Methods of Application: HMN-214 was administered to human tumor xenografts, and the antitumor activity was assessed.
HMN-214 is an oral prodrug of HMN-176, a stilbene derivative that acts as an indirect inhibitor of polo-like kinase 1 (PLK1), a serine/threonine kinase crucial for regulating mitotic events. This compound has been developed for its potential antitumor activity, particularly in various cancer types, including neuroblastoma, breast, lung, and colorectal cancers. The compound is characterized by its ability to inhibit the proliferation of cancer cells and induce apoptosis by interfering with cell cycle progression, specifically targeting the G2/M phase transition .
HMN-214 undergoes hydrolysis in the body to convert into its active form, HMN-176. This conversion is essential for its pharmacological activity. The primary mechanism involves the inhibition of PLK1, which disrupts normal cell cycle progression and promotes apoptosis in cancer cells. The inhibition of PLK1 has been shown to correlate with reduced expression of several cell cycle-related genes and proteins, such as WEE1, CDK1, and Cyclin B1 .
The biological activity of HMN-214 has been extensively studied in vitro and in vivo. In neuroblastoma cell lines, both MYCN-amplified and non-amplified, HMN-214 significantly inhibits cell proliferation and colony formation in a dose-dependent manner. It induces apoptosis through multiple pathways and effectively blocks the G2/M phase transition of the cell cycle . Additionally, it has demonstrated antitumor efficacy in various xenograft models, showcasing its potential as a therapeutic agent against advanced cancers .
HMN-214 can be synthesized through established organic chemistry methods involving the modification of stilbene derivatives. The synthesis typically includes steps such as:
The detailed synthetic route may vary based on the desired purity and yield but generally adheres to standard chemical synthesis protocols used for drug development .
Interaction studies have revealed that HMN-214's effectiveness can be influenced by various factors:
Several compounds exhibit similar mechanisms or structural characteristics to HMN-214. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism | Unique Features |
---|---|---|
HMN-176 | PLK1 Inhibitor | Active form of HMN-214; directly inhibits PLK1 |
BI 2536 | PLK1 Inhibitor | Potent inhibitor with different pharmacokinetics; used in various cancers |
Volasertib | PLK1 Inhibitor | Selectively inhibits PLK1; advanced clinical trials for hematologic malignancies |
GSK461364 | PLK1 Inhibitor | Focused on solid tumors; shows promise in combination therapies |
HMN-214's unique aspect lies in its prodrug status, enhancing oral bioavailability compared to other direct inhibitors that may require intravenous administration. Its specific targeting of the G2/M phase also differentiates it from other compounds that might affect different phases of the cell cycle or have broader targets .